molecular formula C13H19NO2 B13481729 Benzyl 3-methyl-2-(methylamino)butanoate

Benzyl 3-methyl-2-(methylamino)butanoate

Cat. No.: B13481729
M. Wt: 221.29 g/mol
InChI Key: GNXSEJASXOKTCC-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2-(methylamino)butanoate is a branched-chain amino ester featuring a benzyl ester group, a methyl-substituted amino moiety, and a butanoate backbone. This compound is notably referenced in pharmaceutical contexts as ramelteon impurity H (CAS 137864-45-0), a byproduct or degradation product of ramelteon, a melatonin receptor agonist used to treat insomnia . Its molecular formula is C₄₅H₄₁N₅O₂ (MW 683.84), with structural complexity arising from a trityl-protected tetrazolylphenyl substituent . A related derivative, Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate (CAS 137863-20-8), shares the core structure but includes a pentanoyl group and a tetrazolylphenyl moiety (C₃₁H₃₅N₅O₃, MW 525.64) . These variations highlight the compound’s role as a scaffold in medicinal chemistry, where substituents modulate biological activity and pharmacokinetics.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3

InChI Key

GNXSEJASXOKTCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-2-(methylamino)butanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with 3-methyl-2-(methylamino)butanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-2-(methylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions involving the benzyl group.

Major Products Formed

    Hydrolysis: 3-methyl-2-(methylamino)butanoic acid and benzyl alcohol.

    Reduction: 3-methyl-2-(methylamino)butanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-methyl-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The benzyl group may interact with aromatic receptors, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between benzyl 3-methyl-2-(methylamino)butanoate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Function Reference
This compound (Ramelteon Impurity H) C₄₅H₄₁N₅O₂ 683.84 Trityl-tetrazolyl-phenyl group Pharmaceutical impurity
(2S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]butanoate C₁₇H₂₂N₃O₂ 300.38 Imidazole ring Medicinal chemistry intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino and ketone groups Precursor for heterocyclic synthesis
Benzyl butanoate C₁₁H₁₄O₂ 178.23 Simple benzyl ester Flavor/fragrance industry

Key Observations :

  • Complexity vs. Simplicity: The target compound’s trityl-tetrazolyl-phenyl substituent contrasts with simpler analogs like benzyl butanoate, which lacks amino or heterocyclic groups .
  • Functional Groups : The N,O-bidentate directing group in ’s benzamide derivative enables metal coordination for catalysis , whereas the tetrazolyl group in the target compound may enhance binding affinity in pharmaceuticals .

Spectroscopic Characterization

  • Target Compound: Limited data in the evidence, but related analogs were characterized using: 1H/13C NMR: reports δ = 0.91–7.84 ppm for imidazole protons . X-ray diffraction: confirmed crystal structure for the benzamide derivative . GC-MS/IR: Used for purity and functional group analysis in simpler esters .

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